molecular formula C7H10ClN3O2 B4772418 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol

Cat. No.: B4772418
M. Wt: 203.62 g/mol
InChI Key: BAMAJQAEOYPZJW-UHFFFAOYSA-N
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Description

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol is a pyridazine derivative featuring a hydroxyl group at position 3, a chlorine atom at position 4, and a (2-methoxyethyl)amino substituent at position 4. This compound belongs to the pyridazinone family, which is characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Pyridazinones are widely studied for their pharmacological applications, including kinase inhibition and cardiovascular activity .

Properties

IUPAC Name

5-chloro-4-(2-methoxyethylamino)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c1-13-3-2-9-5-4-10-11-7(12)6(5)8/h4H,2-3H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMAJQAEOYPZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol typically involves the reaction of 4-chloro-3-hydroxypyridazine with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkyl or aryl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

To contextualize the properties of 4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol, we compare it with structurally analogous pyridazinone derivatives. Key differences in substituents, synthesis, and physicochemical properties are highlighted below.

Structural and Substituent Analysis
Compound Name Substituents (Position) Key Features
This compound Cl (4), (2-methoxyethyl)amino (5), OH (3) Hydroxyl group enhances polarity; methoxyethyl chain improves solubility.
4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one Cl (4), methyl (2), (6-methylpyridin-3-yl)oxy (5) Dihydro structure reduces aromaticity; pyridinyloxy group increases bulk.
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Cl (4), methylamino (5), CF3-phenyl (2) Trifluoromethylphenyl enhances lipophilicity; dihydro ring alters reactivity.
5-Alkynyl-4-chloro-2-methylpyridazin-3(2H)-one Cl (4), alkynyl (5), methyl (2) Alkynyl groups enable click chemistry; methyl at position 2 stabilizes ring.

Key Observations :

  • Position 5 Substituents: The (2-methoxyethyl)amino group in the target compound contrasts with alkynyl (), pyridinyloxy (), and methylamino () groups. These differences influence electronic effects and steric bulk.
  • Ring Saturation : Dihydro derivatives (e.g., and ) exhibit reduced aromaticity, affecting conjugation and stability compared to the fully aromatic target compound.
Physicochemical Properties
Property Target Compound Compound Compound
Solubility High (due to hydroxyl and methoxyethyl groups) Moderate (dihydro structure reduces polarity) Low (CF3-phenyl increases hydrophobicity)
Molecular Weight ~231.67 g/mol ~293.73 g/mol ~357.74 g/mol
LogP (Predicted) ~0.5 ~1.8 ~3.2

Notes:

  • The target compound’s hydroxyl and methoxyethyl groups likely confer higher aqueous solubility compared to CF3-phenyl-containing analogs .
  • Dihydro derivatives () may exhibit reduced metabolic stability due to ring saturation .

Biological Activity

4-Chloro-5-((2-methoxyethyl)amino)pyridazin-3-ol is a compound of interest due to its potential biological activity, particularly in the context of therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, including relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C₈H₁₀ClN₃O
  • Molecular Weight : 189.64 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for certain enzymatic activities and its effects on cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The modifications in the structure of pyridazin derivatives have shown varied effects on their potency against specific targets:

CompoundTargetIC50 (nM)Reference
This compoundNAPE-PLD72
Related Pyrimidine DerivativeNAPE-PLD27

From the data, it is evident that the introduction of different substituents can significantly influence inhibitory potency. The compound's chloro and methoxyethyl groups appear to enhance its interaction with biological targets.

Research indicates that this compound may act as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. By inhibiting this enzyme, the compound may alter levels of bioactive lipids, which play critical roles in cellular signaling and inflammation.

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating various pyridazine derivatives, this compound demonstrated significant inhibition of NAPE-PLD activity with an IC50 value of 72 nM, indicating promising potential for therapeutic applications targeting lipid metabolism disorders .
  • Cellular Effects : Further investigations revealed that treatment with this compound resulted in altered levels of endocannabinoids in neuronal cells, suggesting implications for neuropharmacological applications .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound can affect emotional behavior by modulating endocannabinoid levels, supporting its potential use in treating mood disorders .

Safety and Toxicology

While exploring the therapeutic potential, it is also essential to consider safety profiles. The compound has been associated with moderate toxicity in preliminary assessments:

Hazard TypeDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

These findings necessitate further toxicological evaluations to establish safe dosage levels for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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